3-Iodothieno[3,2-c]pyridine
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Overview
Description
3-Iodothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodothieno[3,2-c]pyridine typically involves the iodination of thieno[3,2-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the thieno[3,2-c]pyridine scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the iodination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are commonly employed under inert atmosphere conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like azido-thieno[3,2-c]pyridine or thioether derivatives can be formed.
Coupling Products: Various biaryl or alkyne-substituted thieno[3,2-c]pyridine derivatives are typical products.
Scientific Research Applications
3-Iodothieno[3,2-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodothieno[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as kinases. The compound can act as an ATP-mimetic, binding to the active site of kinases and inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Thieno[3,2-c]pyridine: The parent compound without the iodine substituent.
Thieno[2,3-c]pyridine: A regioisomer with a different arrangement of the thiophene and pyridine rings.
Uniqueness: 3-Iodothieno[3,2-c]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization through various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C7H4INS |
---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
3-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
InChI Key |
XFGRLQJGSKBCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2I |
Origin of Product |
United States |
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